REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12]([OH:14])=[O:13])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[CH2:15]=O.Cl>CC(O)=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6](=[CH:7][C:8]=1[O:9][CH3:10])[CH2:15][O:13][C:12](=[O:14])[CH2:11]2
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Name
|
|
Quantity
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19.6 g
|
Type
|
reactant
|
Smiles
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COC=1C=C(C=CC1OC)CC(=O)O
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Name
|
|
Quantity
|
7.4 g
|
Type
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reactant
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Smiles
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C=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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100 mL
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Type
|
solvent
|
Smiles
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CC(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Evaporate to dryness
|
Type
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ADDITION
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Details
|
Add 100 ml of H2O
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Type
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EXTRACTION
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Details
|
extract three times with 200 ml of CH2Cl2
|
Type
|
WASH
|
Details
|
Wash the organic phases with 50 ml of 0.5 N NaHCO3
|
Type
|
CUSTOM
|
Details
|
dry on Na2SO4
|
Type
|
CUSTOM
|
Details
|
Evaporate to dryness
|
Type
|
CUSTOM
|
Details
|
to crystallize for 2 hours in 50 ml of Et2O
|
Duration
|
2 h
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C2CC(OCC2=CC1OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |